molecular formula C17H10O2 B3055136 Benzo[c]xanthen-7-one CAS No. 63154-69-8

Benzo[c]xanthen-7-one

Cat. No. B3055136
CAS RN: 63154-69-8
M. Wt: 246.26 g/mol
InChI Key: IIEFLOYQNMSGDX-UHFFFAOYSA-N
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Description

Benzo[c]xanthen-7-one is a chemical compound with the molecular formula C17H10O2 . It is a type of xanthone, which is a yellow-colored and oxygen-containing heterocycle . Xanthones are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of xanthones like Benzo[c]xanthen-7-one has been achieved through various methods. One such method involves a gold (I)-catalyzed aromaticity-driven double 6-endo cascade cyclization strategy . Another study reports the synthesis of benzoxanthone derivatives by employing oxalic acid as a catalyst under ultrasonic irradiations and grinding techniques .


Molecular Structure Analysis

The molecular structure of Benzo[c]xanthen-7-one consists of a dibenzo-γ-pyrone framework . The parent xanthone corresponds to the molecular formula of C13H8O2 .


Chemical Reactions Analysis

The synthesis of xanthones involves various chemical reactions. These include the classical and the modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions; and [4+2] cycloaddition .


Physical And Chemical Properties Analysis

Benzo[c]xanthen-7-one has a molecular weight of 246.26000 and a density of 1.312g/cm3 . Its boiling point is 448.957ºC at 760 mmHg .

Scientific Research Applications

Photophysical Properties

Benzo[c]xanthenes like benzo[a]xanthenes have been studied for their photophysical properties. Absorption and emission spectra of substituted benzo[a]xanthenes were analyzed, revealing that the presence of hydroxyl groups significantly affects their photophysical behavior, particularly in solvents of different polarity. These findings have implications for the development of new materials with specific optical properties (Aggarwal & Khurana, 2014).

Interaction with Biomembranes

Research on benzo[k,l]xanthene lignans, which share structural similarities with benzo[c]xanthenes, indicates their potential in pharmaceutical applications, particularly as chemotherapeutic agents. Their lipophilic nature poses challenges for aqueous medium use, but studies have shown that solid lipid nanoparticles (SLNs) can effectively deliver these compounds, enhancing their stability and bioavailability (Torrisi et al., 2022).

Antitumor Activity

Benzo[kl]xanthene lignans, closely related to benzo[c]xanthenes, have been studied for their potential antitumor properties. These compounds, both synthetic and natural, have been shown to interact with DNA, which could contribute to their antiproliferative activity against cancer cell lines (Di Micco et al., 2011).

Fluorescence Applications

New benzo[a]- and [b]xanthene dye frameworks, which include benzo[a]xanthenes, have been synthesized to exhibit unique properties like the ability to produce white light under specific conditions. This has potential applications in various fields, including optoelectronics and bioimaging (Yang et al., 2006).

Intracellular pH Indicators

Future Directions

The synthesis and study of xanthones like Benzo[c]xanthen-7-one continue to be a topic of interest due to their wide range of biological activities . Future research may focus on developing more efficient synthesis methods and exploring their potential applications in various fields such as medicine .

properties

IUPAC Name

benzo[c]xanthen-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O2/c18-16-13-7-3-4-8-15(13)19-17-12-6-2-1-5-11(12)9-10-14(16)17/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEFLOYQNMSGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80489672
Record name 7H-Benzo[c]xanthen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80489672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[c]xanthen-7-one

CAS RN

63154-69-8
Record name 7H-Benzo[c]xanthen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80489672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
Z Xiong, X Zhang, Y Li, X Peng, J Fu, J Guo… - Organic & …, 2018 - pubs.rsc.org
A multifaceted gold(I)-catalyzed aromaticity-driven double 6-endo cascade cyclization strategy to synthesize both 12H-benzo[a]xanthen-12-ones and benzo[a]acridin-12(7H)-ones, …
Number of citations: 17 pubs.rsc.org
A Katori, E Azuma, H Ishimura… - The Journal of …, 2015 - ACS Publications
Unexpected dimerization of a methoxymethyl-protected xanthone occurred upon treatment with an aryl lithium reagent generated from 2-bromo-1,3-dimethylbenzene and n-butyllithium. …
Number of citations: 18 pubs.acs.org
D Kjær, A Kjær, E Risbjerg - Journal of the Chemical Society, Perkin …, 1983 - pubs.rsc.org
Bikaverin, a biologically interesting fungal pigment with the highly oxidised benzoxanthone structure (1), has been synthesized in two steps from 2-hydroxy-4-methoxy-6-…
Number of citations: 11 pubs.rsc.org
WZ Xu, ZT Huang, QY Zheng - The Journal of Organic Chemistry, 2008 - ACS Publications
A facile one-pot method to prepare benzo[c]xanthones from readily accessible benzylidene-1-tetralones by the ultraviolet radiation-mediated tandem reaction is reported. The overall …
Number of citations: 33 pubs.acs.org
NC Hsueh, MC Tsai, MY Chang… - The Journal of Organic …, 2019 - ACS Publications
NH 4 OAc/PdCl 2 /CuCl 2 mediated domino double cyclocondensation of α-sulfonyl o-hydroxyacetophenones and 2-allylbenzaldehydes provides tetracyclic sulfonyl dihydrobenzo[c]…
Number of citations: 8 pubs.acs.org
SW Chae, J Lee, JH Park, Y Kwon… - Journal of Pharmacy …, 2018 - academic.oup.com
Objectives The inhibitors of P-glycoprotein (P-gp) which limits an access of exogenous compounds in the luminal membrane of the intestine have been studied to enhance the intestinal …
Number of citations: 12 academic.oup.com
DHA Rocha, DCGA Pinto, AMS Silva, T Patonay… - Synlett, 2012 - thieme-connect.com
A new synthetic route to 5-arylbenzo [c] xanthones is established. This was accomplished by use the Heck reaction of 3-bromoflavones with styrene derivatives, leading to (E)-3-…
Number of citations: 17 www.thieme-connect.com
DHA Rocha, SB Leal, AML Seca… - … Encontro Nacional de …, 2013 - repositorio.uac.pt
The synthesis of xanthones, adequately functionalized for a specific application, is a challenging task. In this presentation, will be disclosed our recent studies with this unique family of …
Number of citations: 0 repositorio.uac.pt
JL Thomas - 1999 - clok.uclan.ac.uk
The synthesis of isomeric benzothienopyran-4-ones has been investigated. 2-Methoxybenzo[b}thiophene has been used to prepare 2,2-dimethyl-2,3-dihydrobenzothieno[2,3-b] pyran-4-…
Number of citations: 5 clok.uclan.ac.uk
SB Ogundele, AO Oriola, AO Oyedeji, FO Olorunmola… - Chemistry Africa, 2022 - Springer
Purpose The growing antimicrobial resistance to available chemotherapies has been generating concerns globally. Tropical rain forest of Nigeria is rich in medicinal plants used by …
Number of citations: 1 link.springer.com

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